![molecular formula C22H22N4O2S B3004350 3-methyl-N-(3-methylbenzyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251615-29-8](/img/structure/B3004350.png)
3-methyl-N-(3-methylbenzyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Description
3-methyl-N-(3-methylbenzyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-N-(3-methylbenzyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-(3-methylbenzyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Treatment of Cystic Fibrosis
Triazolopyridine compounds bearing sulfonamide substituents have been found useful in the treatment of cystic fibrosis. This application leverages the unique properties of these compounds to potentially improve the quality of life for patients with this condition .
Antimalarial Activity
The triazolopyridine scaffold, bioisosteric to triazolopyrimidine, has been utilized in compounds such as DSM265, which is a known inhibitor of PfDHODH, an enzyme essential for the malaria parasite. This highlights the compound’s potential in contributing to antimalarial therapies .
Antifungal and Insecticidal Activity
A series of novel [1,2,4]triazolo[4,3-a]pyridine derivatives with a sulfide substructure have shown promising fungicidal and insecticidal activities. These activities suggest applications in agriculture for protecting crops from fungal diseases and insect infestations .
Enzyme Inhibition
The triazolopyridine compounds have been studied for their enzyme inhibitory properties, particularly against enzymes like FP-2 in Plasmodium falciparum, which is responsible for hemoglobin degradation within the parasite .
properties
IUPAC Name |
3-methyl-N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-16-9-11-20(12-10-16)26(15-19-7-4-6-17(2)14-19)29(27,28)21-8-5-13-25-18(3)23-24-22(21)25/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXDKSTUFAYDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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